Product packaging for Methyl 7-bromo-1H-indole-5-carboxylate(Cat. No.:CAS No. 885523-35-3)

Methyl 7-bromo-1H-indole-5-carboxylate

Cat. No.: B1592931
CAS No.: 885523-35-3
M. Wt: 254.08 g/mol
InChI Key: IVZPRTUZPQFXKG-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indole-5-carboxylate (CAS 885523-35-3) is a brominated indole derivative supplied as a key chemical building block for scientific research and development. This compound features a bromine substituent and a methyl ester functional group, making it a versatile intermediate for various chemical transformations, including cross-coupling reactions and further functionalization . Indole-based structures are of significant interest in medicinal chemistry. Recent scientific literature highlights that bromo-indole scaffolds serve as crucial core structures in developing novel bioactive molecules . For instance, research has demonstrated that related 6-bromoindole derivatives can act as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide production of pathogenic bacteria . Inhibiting bCSE has been shown to enhance the sensitivity of bacteria to antibiotics, positioning such indole compounds as promising candidates for antibiotic potentiation . While the specific biological activity of this compound must be established by the researcher, its structure offers a valuable starting point for constructing more complex molecules targeting similar pathways. The product is confirmed to be available for procurement from chemical suppliers in quantities ranging from 100mg to 5g . It is characterized by the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08 g/mol . Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1592931 Methyl 7-bromo-1H-indole-5-carboxylate CAS No. 885523-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZPRTUZPQFXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646525
Record name Methyl 7-bromo-1H-indole-5-carboxylate
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-35-3
Record name Methyl 7-bromo-1H-indole-5-carboxylate
Source CAS Common Chemistry
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Record name Methyl 7-bromo-1H-indole-5-carboxylate
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Record name methyl 7-bromo-1H-indole-5-carboxylate
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Reactivity and Derivatization of Methyl 7 Bromo 1h Indole 5 Carboxylate

Reactivity of the Bromo-Substituent at C-7

The bromine atom at the C-7 position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for functionalizing aryl halides like Methyl 7-bromo-1H-indole-5-carboxylate. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent.

The Suzuki-Miyaura coupling facilitates the formation of a C(sp²)–C(sp²) bond between the bromoindole and an organoboron reagent, typically a boronic acid or ester. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. For 7-bromoindoles, these reactions enable the synthesis of 7-arylindoles. Studies on related 5,7-dibromoindoles have shown that selective or double Suzuki-Miyaura couplings can be achieved, yielding 5,7-diarylindoles under conditions often employing a palladium catalyst like Pd(PPh₃)₄ in aqueous solvents. The reaction typically requires a palladium catalyst, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a suitable solvent system.

The Sonogashira coupling is a method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to 7-alkynylindoles from this compound. Research on the sequential coupling of 5-bromo-3-iodoindoles has demonstrated that the less reactive aryl bromide can undergo Sonogashira coupling after a more reactive aryl iodide has been functionalized, typically by increasing the reaction temperature. This highlights the feasibility of selectively reacting the C-7 bromine position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles
Reaction TypeBromoindole SubstrateCoupling PartnerCatalyst SystemBase/SolventConditionsProduct TypeYieldReference
Suzuki-Miyaura5,7-dibromo-1H-indolePhenylboronic acidPd(PPh₃)₄K₂CO₃ / WaterMicrowave, 150°C, 1h5,7-diphenyl-1H-indole91%
Suzuki-Miyaura5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ / DME80°C, 2h5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole95%
Sonogashira5-Bromo-3-iodo-1-tosyl-1H-indolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF70°C5-Phenylethynyl-3-iodo-1-tosyl-1H-indoleHigh Yield
SonogashiraMethyl 4-bromo-3-(trifluoroacetylamino)benzoatep-MethylphenylacetylenePdCl₂(PhCN)₂ / X-PhosCs₂CO₃ / Toluene100°C, 2hIndole (B1671886) derivative via one-pot synthesis60%

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In the case of this compound, the methyl ester at C-5 is an electron-withdrawing group. However, it is in a meta position relative to the C-7 bromine. This positioning does not allow for direct resonance stabilization of a negative charge formed at C-7 upon nucleophilic attack. Consequently, the bromo-substituent at C-7 is generally not considered activated towards traditional SNAr reactions, making this pathway less common and more challenging compared to palladium-catalyzed couplings. The reaction is more feasible on heteroaromatic systems like pyridines where the ring nitrogen can effectively delocalize the negative charge.

Beyond the classical Suzuki and Sonogashira reactions, other cross-coupling methods can be applied. Direct C-H arylation involves the coupling of an aromatic C-H bond with an aryl halide. While often used to functionalize the indole core itself, related strategies can be envisioned. More relevant to the C-7 bromo position are other variants of cross-coupling. For instance, procedures for the direct arylation of azoles with bromoarenes have been developed, often using a phosphine-free palladium catalyst system. Such methodologies could potentially be adapted for coupling at the C-7 position of the indole. One-pot procedures combining different coupling reactions, such as a sequential Suzuki-Miyaura/arylation, have also been developed for related heterocyclic systems, offering advanced pathways to complex substituted indoles.

Transformations of the Methyl Ester Group at C-5

The methyl ester group at the C-5 position is a key functional group that can be readily converted into other functionalities, most notably a carboxylic acid or various amides.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-1H-indole-5-carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with an acid like hydrochloric acid (HCl) protonates the carboxylate to yield the final carboxylic acid. This conversion is often a crucial step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation.

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Reduction to Alcohol and Further Derivatization

The methyl ester group at the C5 position can be readily reduced to a primary alcohol, yielding (7-bromo-1H-indol-5-yl)methanol. This transformation is a fundamental step for introducing new functionalities.

Reduction Processes: The reduction of esters to primary alcohols is a cornerstone reaction in organic synthesis. polimi.it While specific studies on this compound are not prevalent, established methods for ester reduction are applicable. Catalytic hydrosilylation using manganese complexes, such as [MnBr(CO)₅], with a reducing agent like phenylsilane (B129415) (PhSiH₃), has proven effective for converting a wide range of carboxylic acids and, by extension, their esters into alcohols under mild conditions. acs.orgacs.org This method is often chemoselective, tolerating other functional groups like alkenes, and has been applied to heterocyclic compounds like 2-thiopheneacetic acid with high yields. acs.org However, the reduction of certain indole derivatives, such as 3-indoleacetic acid, has been noted to be more challenging, sometimes resulting in moderate yields. acs.org Biocatalytic methods, for instance using the microorganism Saccharomyces racemosum, also provide a green alternative for reducing methyl esters to their corresponding alcohols, often proceeding via in-situ hydrolysis to the carboxylic acid followed by reduction. polimi.it

Further Derivatization of (7-bromo-1H-indol-5-yl)methanol: Once formed, the primary alcohol, (7-bromo-1H-indol-5-yl)methanol, serves as a versatile intermediate for further modifications. Potential derivatizations include:

Oxidation: The alcohol can be oxidized back to the aldehyde or carboxylic acid level using appropriate reagents, allowing for the introduction of different functionalities.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers.

Esterification: Acylation with acid chlorides or anhydrides can re-form an ester with a different substituent.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to produce the corresponding 7-bromo-1H-indole-5-carboxylate ester and methanol. This process is reversible, and reaction conditions are chosen to drive the equilibrium toward the desired product, often by using the new alcohol as a solvent.

While direct examples of transesterification on this specific molecule are scarce in the literature, the reactivity of the ester group is well-established through related reactions like hydrolysis. For instance, the hydrolysis of a similar compound, 4-bromo-7-methylindole-2-carboxylate ethyl ester, is readily achieved using a potassium hydroxide solution. google.com This facile cleavage of the ester linkage under basic conditions indicates that the ester is susceptible to nucleophilic attack, a key step in base-catalyzed transesterification.

Reaction Typical Reagents Product Type Notes
Reduction LiAlH₄, PhSiH₃/[MnBr(CO)₅] acs.orgacs.orgPrimary AlcoholA common and high-yielding transformation.
Hydrolysis aq. NaOH or KOH google.comCarboxylic AcidDemonstrates the reactivity of the ester group.
Transesterification R'-OH, Acid or Base CatalystNew EsterAllows for modification of the ester component.

Reactivity of the Indole N-H Position

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Deprotonation of the indole nitrogen, typically with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), generates a nucleophilic indolide anion. This anion readily reacts with various alkylating agents. For example, 6-bromoindole (B116670) can be successfully alkylated with reagents like methyl bromoacetate (B1195939) or methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate to yield the corresponding N-substituted products. nih.gov The choice of base and reaction conditions can be crucial for achieving high regioselectivity, especially in complex molecules. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a reaction that can be achieved using several methods. Traditional approaches often use highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.net More direct and milder methods have also been developed. One such method involves the direct acylation of indole with a carboxylic acid using boric acid as a catalyst. clockss.org Another modern approach employs thioesters as stable and functional-group-tolerant acyl sources, which react with indoles in the presence of a base like cesium carbonate to give N-acylated indoles efficiently. beilstein-journals.org

Reaction Type Reagents Solvent Key Features Reference
N-Alkylation NaH, Alkyl HalideDMFForms a stable C-N bond at the nitrogen position. nih.gov
N-Acylation Carboxylic Acid, Boric AcidMesityleneDirect acylation without needing activated acid derivatives. clockss.org
N-Acylation Thioester, Cs₂CO₃XyleneMild, chemoselective, and tolerates various functional groups. beilstein-journals.org

Protecting Group Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole N-H to prevent unwanted side reactions. A protecting group must be easy to install, stable to subsequent reaction conditions, and readily removable.

Common protecting groups for the indole nitrogen include:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. The resulting N-Boc indole, such as tert-Butyl 7-bromo-1H-indole-1-carboxylate, is stable to many reaction conditions but can be easily removed with acid. scbt.com

2-Phenylsulfonylethyl: This group is a useful alkyl protecting group that can be readily removed from the indole nitrogen under basic conditions. researchgate.net

o-Nitrobenzyl: This photolabile protecting group can be introduced via N-alkylation and later removed by photolysis with UV light, offering a mild deprotection strategy. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System with Existing Substituents

Electrophilic Aromatic Substitution (EAS): The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.govresearchgate.net The most nucleophilic position is C3, followed by C2 and the positions on the benzene (B151609) ring. In this compound, the C3 position is unsubstituted and thus remains the most probable site for electrophilic attack. For instance, the electrophilic cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole occurs with high regioselectivity at the C3 position. mdpi.com

If the C3 position were blocked, or under forcing conditions, substitution could occur on the benzene portion of the ring. The existing substituents heavily influence the regioselectivity of such a reaction. The ester at C5 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C4 and C6). The bromine at C7 is also deactivating but is an ortho-, para-director (directing to C6 and C2/C4). The combined effect makes further EAS on the benzene ring complex, with C4 being a potential, albeit challenging, site for substitution. Studies on related systems, like the dibromination of methyl indole-3-carboxylate (B1236618) to yield the 5,6-dibromo derivative, show that substitution on the benzene ring is feasible. rsc.orgbirmingham.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Classic SNAr reactions are less common on the electron-rich indole ring. However, the bromine atom at the C7 position can be replaced via transition-metal-catalyzed cross-coupling reactions, which are mechanistically distinct but achieve a net substitution. Reactions like the Suzuki coupling, where the bromo-substituted indole is reacted with a boronic acid in the presence of a palladium catalyst, are highly effective for forming new carbon-carbon bonds at this position. nih.gov This method was used to couple (7-chlorobenzo[b]thiophen-2-yl)boronic acid with a 6-bromoindole derivative, demonstrating its utility in functionalizing halogenated indoles. nih.gov

Medicinal Chemistry and Strategic Applications of Indole Carboxylates

Methyl 7-bromo-1H-indole-5-carboxylate as a Privileged Scaffold in Drug Design

The indole (B1671886) framework is a fundamental structural unit in numerous alkaloids and has been a focal point of extensive chemical research, leading to a wide array of synthetic compounds with diverse therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. nih.gov The versatility of the indole scaffold lies in its ability to interact with the conserved binding pockets of many target receptors, such as G-protein coupled receptors (GPCRs). nih.gov

Within this privileged class, This compound and its isomers, such as Methyl 5-bromo-1H-indole-7-carboxylate, serve as highly valuable building blocks in drug development. The specific placement of the bromine atom and the methyl carboxylate group on the indole ring provides distinct electronic and steric properties. These features are crucial for modulating the compound's reactivity and its interaction with biological targets, making it an attractive scaffold for designing new drugs aimed at specific enzymes and receptors. The inherent properties of this scaffold allow for a multitude of chemical modifications, enabling the generation of diverse libraries of compounds for screening and lead optimization.

Structure-Activity Relationship (SAR) Studies of Brominated Indole Carboxylates and Their Derivatives

The biological activity of brominated indole carboxylates is significantly influenced by the nature and position of substituents on the indole core. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these compounds as therapeutic agents.

A study on a series of novel 5-bromoindole-2-carboxylic acid derivatives as potential anticancer agents revealed key SAR insights. nih.gov The core structure consists of a 5-bromoindole-2-carboxamide linked to various substituted phenyl rings. The antiproliferative activity of these compounds was evaluated against several human cancer cell lines.

Key findings from the SAR study indicated that:

Substitution on the phenyl ring: The nature of the substituent on the terminal phenyl ring plays a critical role in determining the cytotoxic activity.

Positional influence: The position of the substituent on the phenyl ring also impacts the biological activity.

Hydrophobicity: In some related indole derivatives, such as isatins (indole-2,3-diones), inhibitory potency against certain enzymes like carboxylesterases has been correlated with hydrophobicity. nih.gov

For instance, in a series of 5-substituted-indole-2-carboxamides designed as dual EGFR/CDK2 inhibitors, derivatives with specific substitutions demonstrated potent antiproliferative activity with GI50 values in the nanomolar range. nih.gov This highlights the importance of systematic modifications around the bromo-indole scaffold to achieve desired therapeutic effects. A review of 7-azaindole (B17877) analogs, which are structurally related to indoles, as anticancer agents also emphasized that substitutions at positions 1, 3, and 5 are particularly effective for enhancing activity. nih.gov

Exploration of Indole Carboxylates as Inhibitors of Specific Enzymes and Receptors (e.g., EGFR, protein kinases)

The indole scaffold is a well-established framework for the design of kinase inhibitors. nih.govacs.org Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.ukresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Recent research has focused on developing brominated indole carboxylate derivatives as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. nih.govnih.gov A series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase. nih.gov Several of these compounds exhibited potent antiproliferative activity against human cancer cell lines, with some showing stronger binding energies to the EGFR tyrosine kinase domain than the established drug, erlotinib. nih.gov The mechanism of action for the most potent compound involved the induction of apoptosis and cell cycle arrest through the inhibition of EGFR tyrosine kinase activity. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected 5-bromoindole-2-carboxamide derivatives against different human cancer cell lines.

CompoundSubstitution PatternMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Derivative 14-Chlorophenyl1.232.453.67
Derivative 24-Fluorophenyl2.564.125.34
Derivative 34-Nitrophenyl0.981.872.91
Erlotinib (Reference)-7.89.211.5

Protein Kinase Inhibition:

The broader indole scaffold is a key component in a multitude of protein kinase inhibitors. nih.govmdpi.com The 7-azaindole framework, a bioisostere of indole, is recognized as an excellent "hinge-binding" motif for interacting with the ATP-binding site of kinases. researchgate.net This has led to the development of successful drugs like vemurafenib, a B-RAF kinase inhibitor. The structural similarities suggest that brominated indole carboxylates like this compound can serve as valuable starting points for the design of novel and selective kinase inhibitors. For example, some 7-azaindole-coumaranone hybrids have shown potent inhibitory activity against kinases like Haspin and GSK-3β. mdpi.com

Design and Synthesis of Indole Analogues for Novel Therapeutic Modalities

The chemical versatility of This compound allows for its use as a starting material in the synthesis of a wide range of analogues with potential therapeutic applications. The bromine atom at the 7-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.

For example, 6-bromoindole (B116670) has been utilized as a key building block for the synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov These inhibitors have the potential to act as antibiotic potentiators. The synthetic strategy involved the modification of the indole nitrogen and the substitution of the bromine atom via a palladium-catalyzed cross-coupling reaction. nih.gov

In another study, new 5-bromo derivatives of indole and spiroindole phytoalexins were synthesized and evaluated for their anticancer activity. The presence of the bromine atom at the C-5 position was found to partially increase the anticancer activity against certain leukemia cell lines.

The following table presents the anti-proliferative activity of selected 5-brominated indole derivatives against human tumor cell lines.

CompoundCell LineIC50 (µM)
5-BromobrassininJurkat48.3
CEM35.7
1-Methoxy-5-bromospirobrassinolJurkat>100
CEM89.1
Cisplatin (Reference)Jurkat2.1
CEM1.5

These examples demonstrate that the bromo-indole carboxylate scaffold can be effectively modified to generate novel compounds with significant biological activities, paving the way for new therapeutic modalities.

Integration of Biosynthetic Insights into Synthetic Strategies for Indole Alkaloid Mimics

Nature provides a rich blueprint for the synthesis of complex molecules. The biosynthesis of halogenated natural products, particularly bromoindole alkaloids found in marine organisms, offers valuable insights for developing novel synthetic strategies.

Enzymatic halogenation has emerged as a powerful tool for the regioselective incorporation of halogen atoms onto aromatic scaffolds under mild conditions. Flavin-dependent halogenases, for instance, have been shown to catalyze the bromination of the indole nucleus. Engineered halogenase enzymes have demonstrated the ability to switch their substrate specificity from their natural substrates, like tryptophan, to various indole compounds, including indole-6-carboxylic acid. ijpsr.info This biocatalytic approach allows for the efficient and selective synthesis of halogenated indoles that can be difficult to achieve through traditional chemical methods.

The synthesis of bromoindole alkaloids, such as those isolated from Laurencia brongniartii, has been accomplished through chemical routes that are inspired by biosynthetic pathways. These syntheses often involve sequential bromination and aromatization steps. For example, a regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole has been developed from N-carbomethoxyindoline.

By understanding and harnessing these biosynthetic and enzymatic processes, chemists can devise more efficient and environmentally friendly synthetic routes to novel indole alkaloid mimics. This integration of biosynthesis and chemical synthesis opens up new avenues for the discovery and development of complex and potent therapeutic agents based on the This compound scaffold and related structures.

Advanced Analytical and Computational Methodologies for Structural and Electronic Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in piecing together the molecular puzzle. Each method provides unique information about the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the Methyl 7-bromo-1H-indole-5-carboxylate structure.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. For the target molecule, distinct signals are expected for the indole (B1671886) N-H proton, the aromatic protons on the indole core, and the methyl protons of the ester group. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit specific splitting patterns (couplings) based on their relationship to one another, which helps to confirm their positions on the ring. The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct resonances for the carbonyl carbon of the ester, the sp²-hybridized carbons of the indole ring, and the sp³-hybridized methyl carbon. The positions of the bromine atom and the carboxylate group significantly influence the chemical shifts of the aromatic carbons. rsc.orgrsc.org

2D NMR: Two-dimensional NMR experiments are crucial for establishing unambiguous correlations.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, mapping the connectivity of protons within the aromatic spin system. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the bromo and carboxylate substituents, by observing their correlations to nearby protons. researchgate.net

Table 1: Typical NMR Spectral Data for Indole Carboxylate Scaffolds

Nucleus Typical Chemical Shift (ppm) Multiplicity / Correlation
¹H NMR
N-H > 10.0 Broad Singlet
Aromatic-H 7.0 - 8.5 Doublets, Triplets, Singlets
O-CH₃ ~ 3.9 Singlet
¹³C NMR
C=O ~ 168 HMBC to O-CH₃
Aromatic-C 100 - 140 HSQC/HMBC to Aromatic-H

Note: Data is representative of indole carboxylate structures and may vary slightly for the specific target compound. rsc.orgrsc.orgtetratek.com.trresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental formula. nih.gov Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ or other adducts can be measured with high precision. rsc.orgnih.gov For this compound (C₁₀H₈BrNO₂), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units. nih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragments to further confirm the structure by identifying characteristic neutral losses or fragment ions.

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₁₀H₉⁷⁹BrNO₂⁺ 253.98113
[M+H]⁺ C₁₀H₉⁸¹BrNO₂⁺ 255.97908
[M+Na]⁺ C₁₀H₈⁷⁹BrNNaO₂⁺ 275.96307
[M+Na]⁺ C₁₀H₈⁸¹BrNNaO₂⁺ 277.96102
[M-H]⁻ C₁₀H₇⁷⁹BrNO₂⁻ 251.96657

Source: Predicted data based on the molecular formula C₁₀H₈BrNO₂. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. Theoretical DFT calculations can be used to predict vibrational wavenumbers, which are then compared with experimental results for a detailed assignment. ijrar.org

Key expected vibrational modes include:

N-H Stretching: A moderate to sharp band around 3400-3300 cm⁻¹, characteristic of the indole N-H group. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. rsc.org

C=O Stretching: A strong, sharp absorption band in the region of 1720-1680 cm⁻¹ is indicative of the ester carbonyl group. rsc.org

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1620-1450 cm⁻¹ region. rsc.org

C-O Stretching: The C-O stretch of the ester group is expected in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond typically appears in the far-infrared region, usually below 700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for Indole Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch 3400 - 3300 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Medium
Ester C=O Stretch 1720 - 1680 Strong, Sharp

Source: Data compiled from spectra of various indole carboxylate and bromo-indole derivatives. rsc.orgijrar.org

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. core.ac.ukmdpi.com A study on a closely related isomer, Methyl 5-bromo-1H-indole-2-carboxylate, revealed a planar indole ring system and provided detailed information on intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. core.ac.uk A similar analysis of this compound would confirm the substitution pattern and reveal details about its solid-state conformation and supramolecular assembly. eurjchem.com The analysis determines the crystal system, space group, and unit cell dimensions, providing an unambiguous structural proof. core.ac.ukmdpi.com

Table 4: Crystallographic Data for the Isomer Methyl 5-bromo-1H-indole-2-carboxylate

Parameter Value
Chemical Formula C₁₀H₈BrNO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.911 (12)
b (Å) 3.907 (3)
c (Å) 18.923 (18)
β (°) 105.460 (14)
Volume (ų) 920.0 (15)

Source: Data for the related isomer, Methyl 5-bromo-1H-indole-2-carboxylate. core.ac.uk

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Molecular Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect molecules at very low concentrations. rsc.org It relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold (Au) or silver (Ag). rsc.org For this compound, SERS could be employed to study its adsorption behavior on such surfaces. The indole ring, the carboxylate group, and the bromine atom could all interact with the metal substrate, leading to characteristic enhancements and shifts in their respective Raman bands. This analysis provides insights into the molecular orientation upon adsorption and can be developed into a highly sensitive detection method. Studies on related molecules like indole-3-acetic acid have demonstrated the utility of SERS for quantitative analysis in complex biological matrices. rsc.org

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the geometric and electronic properties of molecules. ijrar.orgmkuniversity.ac.in

By employing a basis set such as B3LYP/6-311++G(d,p), one can calculate the optimized molecular geometry, predicting bond lengths and angles that can be compared with X-ray diffraction data. ijrar.org These calculations can also predict vibrational frequencies (for comparison with FT-IR and Raman spectra) and NMR chemical shifts. ijrar.org

Furthermore, molecular modeling allows for the investigation of electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. ijrar.org Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions. ijrar.org Molecular docking studies, another modeling approach, can predict how the molecule might bind to a biological target, such as an enzyme active site, providing hypotheses for its potential biological activity. d-nb.infobohrium.com

Density Functional Theory (DFT) Calculations: Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. From this optimized structure, various electronic properties and vibrational frequencies can be accurately predicted.

Geometry Optimization: The process yields precise bond lengths and angles for the molecule in its ground state. For this compound, the indole ring system is expected to be largely planar, with the substituents (bromo, methyl carboxylate) positioned accordingly.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical, illustrative values for bond lengths and angles as would be predicted by DFT calculations. Actual values may vary based on the specific level of theory and basis set used.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.21
C-O (ester)1.35
C-Br1.89
N-H1.01
**Bond Angles (°) **O=C-O124.0
C-C-Br119.5
C-N-H125.0

Vibrational Frequencies: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These predictions are invaluable for interpreting experimental IR spectra. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the ester group, C-N stretching, and vibrations involving the C-Br bond.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational frequencies. These values are typically scaled by a factor to better match experimental data.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchIndole N-H~3450
C=O StretchEster Carbonyl~1720
C=C StretchAromatic Ring~1600-1450
C-O StretchEster~1250
C-Br StretchBromo substituent~650

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing methyl carboxylate group and the indole system.

Table 3: Predicted FMO Properties for this compound (Illustrative) This table presents exemplary energy values for frontier orbitals.

ParameterValue (eV)Implication
HOMO Energy-6.2Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap4.4Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show a strong negative potential (red) around the carbonyl oxygen atom of the ester group, making it a primary site for hydrogen bonding and electrophilic interactions. A positive potential (blue) would be expected around the indole N-H proton, highlighting its role as a hydrogen bond donor. The bromine atom would exhibit a region of slight negative to neutral potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.dewisc.edu It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electronic delocalization and intramolecular stabilization.

Key interactions within this compound would include the delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the indole ring system (e.g., LP(O) → π* or LP(Br) → π*). This analysis helps to rationalize the electronic effects of the substituents on the indole core.

Table 4: Illustrative NBO Second-Order Perturbation Energies (E(2)) This table illustrates potential stabilizing interactions within the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1) on C=Oπ* (C-C) in ring~25-35
π (C=C) in ringπ* (C=C) in ring~15-25
LP (Br)σ* (C-C) in ring~1-5

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can reliably predict various spectroscopic parameters, which is crucial for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental spectra, can confirm assignments and elucidate the structure.

IR Spectroscopy: As discussed under DFT (5.2.1), vibrational frequency calculations produce a theoretical IR spectrum that helps in assigning absorption bands to specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.netacs.org This provides insight into the electronic structure and chromophores within the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table shows representative predicted chemical shifts relative to a standard (e.g., TMS). Solvent effects can influence these values.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H~8.5-9.0-
C2-H~7.3-7.6~125
C4-H~7.8-8.1~120
C6-H~8.2-8.5~128
O-CH₃~3.9-4.1~52
C=O-~167
C-Br-~115

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction.

For this compound, a hypothetical docking study would involve identifying a relevant protein target and then using software to place the molecule into the active site. The output would include a binding energy score and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Table 6: Illustrative Molecular Docking Results for a Hypothetical Protein Target

ParameterResult
Binding Energy (kcal/mol)-7.5
Key Interacting Residues
Hydrogen BondTyr234 (with C=O), Ser180 (with N-H)
Halogen BondGln78 (with Br)
Hydrophobic InteractionLeu184, Phe230 (with indole ring)

Future Prospects and Emerging Research Directions in Brominated Indole Carboxylate Chemistry

Development of Eco-Friendly and Sustainable Synthetic Protocols

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, toxic solvents, and transition-metal catalysts, leading to significant environmental concerns. nih.gov In response, the principles of green chemistry are being increasingly integrated into the synthesis of brominated indoles to develop more sustainable and environmentally benign protocols. researchgate.net The goal is to design safe, clean, cost-effective, and energy-efficient reactions that minimize waste. nih.gov

Recent advancements focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a rapid, efficient, and environmentally friendly technique for synthesizing indole derivatives. tandfonline.comtandfonline.com This method often leads to higher yields in shorter reaction times compared to conventional heating. tandfonline.com

Benign Solvents and Catalysts: There is a significant shift towards using greener solvents like water or ionic liquids. researchgate.net For instance, an unexpected bromine (Br2)-catalyzed synthesis of bis(indolyl)methanes has been successfully demonstrated in water, showcasing a more sustainable approach. beilstein-journals.org Furthermore, the use of magnetic nanoparticles (MNPs) as recyclable catalysts is gaining traction, offering benefits such as easy separation and reuse, which reduces catalyst waste and cost. researchgate.net

Alternative Brominating Agents: To avoid the hazards associated with liquid bromine, researchers are exploring alternative reagents like N-Bromosuccinimide (NBS), which allows for bromination under milder conditions. cambridgescholars.com

These green methodologies are crucial for the sustainable development of new indole-based compounds, aligning chemical synthesis with environmental stewardship. researchgate.net

Novel Catalytic Systems for C-H Activation and Late-Stage Functionalization

Direct C-H activation has become a powerful tool in organic synthesis, allowing for the functionalization of indole rings without the need for pre-functionalized substrates. mdpi.com This atom-economical approach is particularly important for modifying complex molecules in the final stages of a synthetic sequence, a strategy known as late-stage functionalization. nih.gov For brominated indole carboxylates, these methods offer precise control over derivatization at various positions on the indole scaffold.

Key developments in this area include:

Transition-Metal Catalysis: Catalysts based on transition metals such as ruthenium, cobalt, palladium, and rhodium are at the forefront of C-H activation research. mdpi.combohrium.com Ruthenium catalysts are particularly valued for their stability and compatibility with various oxidants. mdpi.com Researchers have developed ruthenium-catalyzed systems for the selective functionalization of different C-H bonds on the indole ring, including the challenging C4, C6, and C7 positions. mdpi.comrsc.org

Cobalt-Based Systems: More abundant and less expensive metals like cobalt are being explored as alternatives to precious metals. chemistryviews.org Cobalt-catalyzed C-H functionalization has been achieved at room temperature under mild conditions, demonstrating its potential for creating complex indole derivatives efficiently. chemistryviews.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a metal-free alternative for C-H functionalization. nih.govacs.org For example, a method for the carbonylation of indoles with phenols using elementary iodine as a photosensitive initiator has been developed, providing access to indole-3-carboxylates without transition metals. acs.orgacs.org This approach is valuable for the late-stage modification of sensitive molecules, including pharmaceuticals and natural products. acs.org

The following table summarizes representative catalytic systems used for indole functionalization.

Catalyst TypeMetalTarget PositionKey Features
Transition Metal Ruthenium (Ru)C2, C4, C6, C7Stable, versatile, compatible with many functional groups. mdpi.comchemistryviews.org
Transition Metal Cobalt (Co)C2Abundant metal, mild reaction conditions (room temp). chemistryviews.org
Transition Metal Rhodium (Rh)C2Used for direct C-H alkoxycarbonylation. beilstein-journals.org
Photoredox Iodine (I₂)C3Metal-free, visible-light induced, useful for late-stage functionalization. acs.orgacs.org

These advanced catalytic methods provide a robust toolkit for synthesizing novel derivatives of Methyl 7-bromo-1H-indole-5-carboxylate, enabling the exploration of new chemical space and potential applications.

Applications in Materials Science and Organic Electronics

The unique photophysical properties of the indole scaffold make its derivatives, including brominated carboxylates, highly attractive for applications in materials science and organic electronics. rsc.orgrsc.org The ability to tune electronic properties through substitution with groups like bromine and carboxylates is a key advantage. fiveable.me

Emerging applications include:

Organic Dyes and Chemosensors: Indole-based compounds are used to design small-molecule fluorescent chemosensors for detecting various ions and neutral molecules in environmental and biological samples. rsc.orgrsc.org The indole nucleus acts as a fluorophore, and its interaction with analytes produces a measurable colorimetric or fluorescent signal. rsc.org The bromine and carboxylate groups on a molecule like this compound can modulate the electronic structure, thereby fine-tuning the sensor's sensitivity and selectivity.

Fluorescent Probes: Indole derivatives that exhibit strong fluorescence in solution are considered potential fluorescent probes for electrochemical sensing and biological imaging. nih.gov Molecules designed with a donor-π-acceptor (D-π-A) structure can show significant changes in their fluorescence in response to environmental factors like pH, making them useful as sensors and in the construction of molecular logic gates. nih.gov

Building Blocks for Advanced Materials: Brominated indoles serve as versatile building blocks for synthesizing more complex molecules and polymers. fiveable.me Their inherent electronic properties, enhanced by the bromine substituent, make them suitable for creating novel materials with tailored functionalities for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Advanced Bio-conjugation Strategies and Chemical Biology Probes

The indole scaffold is central to the amino acid tryptophan, making indole derivatives particularly useful for studying proteins and other biological systems. rsc.org Advanced bio-conjugation strategies are being developed to create sophisticated chemical probes from brominated indole carboxylates for a range of applications in chemical biology.

Current research directions include:

Bifunctional Probes: Biotinylated indoles have been synthesized to act as bifunctional probes for detecting indole-binding proteins. acs.org In these constructs, the indole moiety binds to the target protein, while the biotin (B1667282) tag allows for detection using streptavidin-conjugated enzymes, which produce a colorimetric or chemiluminescent signal. acs.org This strategy could be adapted for this compound to probe specific protein interactions.

Fluorogenic Probes for Bioimaging: The development of small-molecule fluorogenic probes based on the indole scaffold is a rapidly growing field. rsc.orgrsc.org These probes are designed to be "dark" in an aqueous environment but become highly fluorescent upon binding to a specific biological target, such as a protein or enzyme. This "turn-on" mechanism is ideal for live-cell imaging with low background noise. The electronic properties conferred by the bromo- and carboxylate- groups can be harnessed to optimize the photophysical characteristics of such probes.

Fluorescent Amino Acids: Substituted indoles are being explored as fluorescent amino acid analogues that can be incorporated into peptides and proteins. nih.gov This allows for the study of protein structure, dynamics, and interactions with minimal perturbation to the native system.

Synergistic Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. nih.govnih.gov For complex scaffolds like brominated indole carboxylates, these computational tools offer powerful new capabilities.

The integration of AI and ML is impacting the field in several ways:

Predictive Modeling: ML algorithms, such as random forests and neural networks, are being trained on large datasets of chemical reactions to predict the outcomes of new transformations. francis-press.comfrancis-press.com For instance, ML models can predict the energy barriers and selectivity of C-H activation reactions on indoles, providing valuable guidance to chemists and reducing the need for extensive trial-and-error experimentation. francis-press.com

De Novo Compound Design: Generative AI models can design novel molecules with desired property profiles. springernature.com These models can explore vast regions of chemical space to suggest new brominated indole carboxylate derivatives optimized for specific biological targets or material properties. This approach can be used for lead generation or for scaffold hopping to discover new chemical motifs. springernature.com

Automated Synthesis Planning: Computer-aided synthesis planning (CASP) tools use AI to devise efficient synthetic routes to target molecules. nih.gov These programs can analyze millions of published reactions to propose step-by-step pathways, helping chemists to synthesize novel compounds more quickly and efficiently. digitellinc.com This technology is being combined with automated, miniaturized synthesis platforms that can perform reactions on a nanomole scale, dramatically accelerating the screening of reaction conditions and the discovery of new synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-bromo-1H-indole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes :

  • Bromination : React 1H-indole with bromine in acetic acid to introduce bromine at the 5th position .
  • Esterification : Treat the brominated intermediate with methanol and catalytic sulfuric acid to form the methyl ester at the 7th position .
    • Optimization Strategies :
  • Use continuous flow reactors for scalability and efficiency .
  • Monitor reaction progress via TLC (Rf = 0.30 in 70:30 EtOAc:Hexane) and purify via flash chromatography .
  • Adjust solvent polarity (e.g., PEG-400/DMF mixtures) to enhance reaction rates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling Protocols :

  • Use PPE: Nitrile gloves, face shields, and EN 166-certified safety glasses to avoid skin/eye contact .
  • Work in fume hoods to prevent inhalation of dust/aerosols .
    • Storage :
  • Store in sealed containers under refrigeration (2–8°C) to prevent degradation .
  • Avoid exposure to moisture or reactive substances (e.g., strong oxidizers) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., δ 7.6–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : FAB-HRMS (m/z 427.0757 [M+H]+) for molecular weight validation .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) and TLC (silica gel) .

Advanced Research Questions

Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Bromine’s electron-withdrawing nature activates the indole ring for Pd-catalyzed Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions at the 7-position .
  • Steric hindrance at the 5th position (carboxylate group) may direct nucleophiles to the 3rd or 4th positions .
    • Experimental Design :
  • Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos) in DMF/H2_2O at 80–100°C .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Data Reconciliation :

  • Standardize assay conditions (e.g., cell lines, IC50_{50} protocols) to minimize variability in anticancer activity reports .
  • Use structure-activity relationship (SAR) studies to isolate effects of substituents (e.g., fluoro vs. bromo analogs) .
    • Validation Tools :
  • Molecular docking to predict binding affinities with target proteins (e.g., kinases) .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitutions?

  • Computational Approaches :

  • DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites .
  • Molecular electrostatic potential (MEP) surfaces to visualize nucleophilic/electrophilic regions .
    • Case Study :
  • Predict preferential nitration at the 4th position due to lower activation energy compared to 3rd position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.